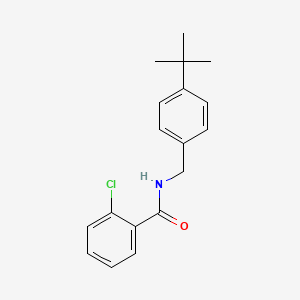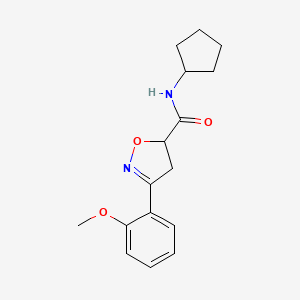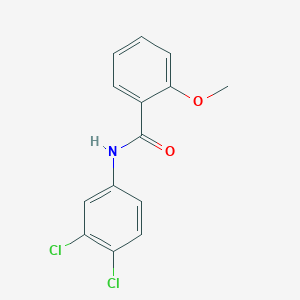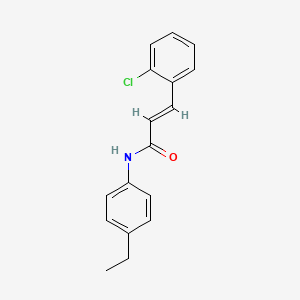![molecular formula C20H22N6O2 B5562253 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane” is a complex organic molecule that contains several functional groups. It has a pyrazole ring which is a five-membered ring with two nitrogen atoms. It also contains a methoxyphenyl group which is a phenyl ring with a methoxy (OCH3) substituent. Additionally, it has a pyrimidinyl group which is a six-membered ring with two nitrogen atoms, and a diazepane ring which is a seven-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The pyrazole ring, for example, is known to participate in various chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Structural Characterization and Crystallography
Research has focused on understanding the structural properties of similar compounds through methods like X-ray crystallography. For instance, studies on related methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate highlighted complex crystal structures and intermolecular interactions, which are fundamental in designing compounds with desired physical and chemical properties (Moser, Bertolasi, & Vaughan, 2005).
Synthesis of Heterocycles
Compounds with methoxyphenyl and pyrazolyl groups have been employed as precursors in the synthesis of various heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. A study demonstrated the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one for efficient synthesis of five and six-membered heterocycles with aldehyde functionality (Mahata et al., 2003).
Chemical Reactions and Transformations
Research on related compounds has also explored their chemical reactions and transformations. For example, the action of diazo compounds on similar structures led to a variety of products, showcasing the compound's utility in synthetic chemistry for generating diverse molecular architectures (Novikov et al., 2009).
Antioxidant Activity
The synthesis and evaluation of antioxidant activities of related compounds, such as (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles), indicate the potential of these compounds in developing new antioxidants. This research area is crucial for pharmaceutical applications aimed at combating oxidative stress-related diseases (Lavanya, Padmavathi, & Padmaja, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-18-7-3-2-6-17(18)26-15-16(14-23-26)19(27)24-10-5-11-25(13-12-24)20-21-8-4-9-22-20/h2-4,6-9,14-15H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKCHXRWNUIGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)
![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)


![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
